molecular formula C7H10N2O B1331431 4,5,6,7-Tetrahydro-1h-indazol-3-ol CAS No. 4344-73-4

4,5,6,7-Tetrahydro-1h-indazol-3-ol

Cat. No. B1331431
CAS RN: 4344-73-4
M. Wt: 138.17 g/mol
InChI Key: UFNPJQRQWKZJNL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazol-3-ol and its derivatives are a class of compounds that have been the subject of various synthetic studies due to their potential applications in medicinal chemistry and material science. These compounds are characterized by a fused ring structure that includes a nitrogen-containing indazole moiety linked to a tetrahydro moiety, which can be functionalized in multiple ways to yield a variety of derivatives with different properties and applications 10.

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives has been approached through various methods. One approach involves the catalytic hydrogenation of 3-indazolone followed by a reaction with dialkylaminoalkyl chloride to yield 1-substituted 3-(dialkylaminoalkoxy) derivatives . Another method utilizes a one-pot three-component system combining substituted β-nitrostyrenes, 1,3-cyclohexanediones, and phenylhydrazines, which undergoes a domino sequence of reactions to construct the tetrahydroindazolone moiety . Additionally, the reaction of pentafluoroacetophenone with hydrazine has been shown to result in the formation of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole . A conventional method from cyclic β-keto esters has also been used to synthesize a series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters . Furthermore, Amberlyst A-21 has been employed as a catalyst for a greener synthesis approach to 4,5,6,7-tetrahydro-1H-indazol-3(2H)-ones .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using various spectroscopic techniques. NMR spectroscopy, including 1H, 13C, and 19F-NMR, has been used to characterize the compounds and their derivatives . X-ray diffraction analysis has also been employed to determine the crystal structure of these molecules, revealing non-planar indazol-3-one units and different tautomeric forms depending on the derivative 10.

Chemical Reactions Analysis

The chemical reactivity of 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives includes their ability to form coordination compounds with various metals such as Cu(II), Co(II), and Ag(I). These coordination compounds exhibit different geometries and have been studied for their antimicrobial, antioxidant, and enzyme inhibition activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the substituents present on the tetrahydroindazole ring. The electrostatic properties, including dipole moments and natural bond order calculations, have been analyzed using ab initio quantum theory and density functional methods . The acidity of the compounds has been studied through pKa measurements, which are consistent with the proposed tautomeric structures .

Scientific Research Applications

Green Synthesis Approach

Rao et al. (2014) highlighted the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one derivatives using Amberlyst A-21 as a catalyst. This approach is noted for its environmental friendliness and economic viability, offering a greener method for synthesizing cyclohexanone derivatives. The catalyst is reusable, contributing to the simplicity and convenience of the procedure (Rao et al., 2014).

Chemical Synthesis and Structural Studies

  • Soga et al. (1980) investigated the synthesis of 1-substituted 3-(dialkylaminoalkoxy)-4,5,6,7-tetrahydro-1H-indazoles through catalytic hydrogenation, expanding the range of indazole derivatives (Soga, Niwa, & Shiraishi, 1980).
  • Teichert et al. (2007) focused on the X-ray crystallography of NH-indazoles, including 4,5,6,7-tetrahydro variants. Their study provided insights into the supramolecular structure and the effects of fluorination (Teichert et al., 2007).

Coordination Compounds and Their Properties

Khan et al. (2017) explored the coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with different metals, revealing diverse geometries and potential applications in antimicrobial, antioxidant, and enzyme inhibition studies (Khan et al., 2017).

Microwave-Assisted Synthesis and Antioxidant Properties

Polo et al. (2016) employed microwave irradiation for efficient synthesis of tetrahydroindazole derivatives, highlighting a green method with improved yields and reaction times. This study also assessed the antioxidant activity of these derivatives (Polo et al., 2016).

Tautomerism Studies

  • Medina et al. (2006) conducted computational studies on tautomeric forms of tetrahydroindazolones, providing valuable data on the stability of these compounds and their agreement with experimental findings (Medina, López, & Claramunt, 2006).
  • Gopalakrishnan et al. (2008) synthesized a novel class of fused indazole derivatives, including 4,5,6,7-tetrahydro-2H-indazol-3-ols. The structural characterization was achieved using various spectroscopic techniques (Gopalakrishnan, Thanusu, & Kanagarajan, 2008).
  • Bovens et al. (1993) prepared an optically active pyrazole derivative from 4,5,6,7-tetrahydro-indazole. This compound was used in asymmetric allylic alkylation, demonstrating potential applications in catalysis (Bovens, Togni, & Venanzi, 1993).

Anti-inflammatory and Biological Activities

  • Nagakura et al. (1979) synthesized a series of tetrahydro-indazole-carboxylic acids, examining their anti-inflammatory properties. This research underlines the potential medicinal applications of these compounds (Nagakura et al., 1979).
  • Gein et al. (2019) obtained novel tetrahydro-2H-indazole derivatives and tested them for antimicrobial, analgesic, and anti-inflammatory activities, contributing to the understanding of their potential medical uses (Gein et al., 2019).

Safety And Hazards

The safety information available indicates that 4,5,6,7-Tetrahydro-1H-indazol-3-ol has hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1,2,4,5,6,7-hexahydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNPJQRQWKZJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016446
Record name 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1h-indazol-3-ol

CAS RN

4344-73-4
Record name 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4344-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I ITO, T UEDA, T ASANO, N ODA - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
The reaction of pimelyl dichloride and (–)-menthol gave (–)-(1R, 2S, 5R)-dimethyl pimelate (I), which was cyclized by the Dieckmann reaction to give (–)-(1R, 2S, 5R)-menthyl 2-…
Number of citations: 1 www.jstage.jst.go.jp
R Osborne, N Clarke, P Glossop… - Journal of medicinal …, 2011 - ACS Publications
Following interrogation of a wide-ligand profile database, a nonselective norepinephrin reuptake inhibitor was converted into a novel muscarinic antagonist using two medicinal …
Number of citations: 16 pubs.acs.org

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